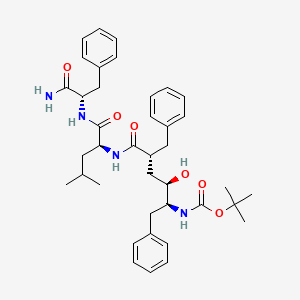

L-685458

Descripción

a gamma-secretase inhibitor; structure in first source

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURCDOXDAHPNRQ-ZJKZPDEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292632-98-5 | |

| Record name | L 685458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

L-685,458: A Technical Guide to its Mechanism of Action as a γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-685,458 is a potent and selective small molecule inhibitor of γ-secretase, an intramembrane aspartyl protease critically implicated in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of L-685,458, detailing its interaction with the γ-secretase complex, its inhibitory effects on the production of amyloid-β (Aβ) peptides, and comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, enzymology, and drug development.

Introduction

The accumulation of amyloid-β (Aβ) peptides, derived from the proteolytic processing of the amyloid precursor protein (APP), is a central event in the pathophysiology of Alzheimer's disease. The final step in Aβ generation is catalyzed by the γ-secretase complex, a multi-subunit intramembrane protease. Consequently, inhibition of γ-secretase has been a primary therapeutic strategy for Alzheimer's disease. L-685,458 has emerged as a key research tool in this area due to its potency and selectivity as a γ-secretase inhibitor. This document elucidates the core mechanism by which L-685,458 exerts its inhibitory effects.

Mechanism of Action

L-685,458 functions as a transition-state analog inhibitor of γ-secretase.[1][2] Its chemical structure mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond by the aspartyl protease active site of γ-secretase. This mode of action leads to a tight and specific binding to the catalytic subunit of the complex, presenilin (PSEN).[3]

Interaction with the γ-Secretase Complex

The γ-secretase complex is composed of four core protein subunits: presenilin (PSEN1 or PSEN2), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[4] Presenilin harbors the catalytic aspartate residues essential for proteolytic activity.[4] L-685,458 directly targets and binds to the active site of presenilin, thereby blocking the access of substrates like APP C-terminal fragments (APP-CTFs).[3] Photoaffinity labeling studies have confirmed that L-685,458 directly and specifically interacts with presenilin subunits.[3]

Inhibition of Amyloid-β Production

By binding to the active site of γ-secretase, L-685,458 effectively inhibits the intramembrane cleavage of APP-CTFs. This inhibition prevents the generation and subsequent secretion of both Aβ40 and Aβ42 peptides, the latter being the more amyloidogenic and neurotoxic species implicated in Alzheimer's disease.[2]

Quantitative Data

The inhibitory potency of L-685,458 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the γ-secretase enzyme and its effectiveness in cellular models.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (γ-secretase activity) | 17 nM | In vitro assay | [5][6] |

| IC50 (Aβ40 production) | 48 nM | Human neuroblastoma (SH-SY5Y) cells | [5] |

| IC50 (Aβ42 production) | 67 nM | Human neuroblastoma (SH-SY5Y) cells | [5] |

| IC50 (Aβ40 production) | 402 nM | Neuro2A cells expressing human AβPP695 | [6] |

| IC50 (Aβ42 production) | 775 nM | Neuro2A cells expressing human AβPP695 | [6] |

| IC50 (Aβ40 production) | 113 nM | CHO cells expressing human AβPP695 | [6] |

| IC50 (Aβ42 production) | 248 nM | CHO cells expressing human AβPP695 | [6] |

Experimental Protocols

In Vitro γ-Secretase Activity Assay

This protocol describes a cell-free assay to measure the enzymatic activity of γ-secretase and its inhibition by L-685,458.

Methodology:

-

Preparation of Membranes:

-

Culture cells overexpressing APP (e.g., HEK293-APP) to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

In Vitro Reaction:

-

Solubilize the membrane preparation in a buffer containing a mild detergent such as CHAPSO.

-

In a microplate, combine the solubilized membranes with a recombinant APP-C99-FLAG substrate.

-

Add varying concentrations of L-685,458 (or vehicle control).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

-

Detection of Cleavage Products:

-

Terminate the reaction.

-

Detect the generated Aβ or the APP intracellular domain (AICD) fragment by Western blotting using specific antibodies (e.g., anti-Aβ or anti-FLAG).[7]

-

Alternatively, use a specific Aβ ELISA kit for quantification.

-

Cell-Based Assay for Aβ Production

This protocol outlines a method to measure the effect of L-685,458 on Aβ production in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y or CHO cells stably expressing human APP) in a suitable culture dish.

-

Allow cells to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of L-685,458 (or DMSO as a vehicle control) in fresh culture medium.

-

Incubate the cells for a specified duration (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

-

Quantification of Aβ:

-

Use a sandwich ELISA kit specific for Aβ40 and Aβ42 to measure the concentration of these peptides in the conditioned medium.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate, determined by a protein assay (e.g., BCA assay).

-

Immunoprecipitation and Western Blotting for Presenilin 1

This protocol describes the co-immunoprecipitation of γ-secretase components to study the interaction with L-685,458.

Methodology:

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells treated with or without L-685,458 in a mild lysis buffer (e.g., containing 1% CHAPSO).[5]

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against a γ-secretase component (e.g., anti-Presenilin 1 N-terminal fragment) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against other γ-secretase components (e.g., anti-Nicastrin, anti-PEN-2, anti-APH-1) to detect co-immunoprecipitated proteins.

-

Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Conclusion

L-685,458 is a cornerstone tool for investigating the function and inhibition of γ-secretase. Its well-defined mechanism of action as a transition-state analog inhibitor, coupled with its high potency and selectivity, makes it an invaluable reagent for Alzheimer's disease research and related fields. The experimental protocols provided in this guide offer a framework for the robust and reproducible study of γ-secretase activity and its modulation. Further research utilizing L-685,458 will undoubtedly continue to deepen our understanding of the intricate processes underlying Aβ generation and the potential for therapeutic intervention.

References

- 1. Computational analysis of Alzheimer-causing mutations in amyloid precursor protein and presenilin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A presenilin dimer at the core of the γ-secretase enzyme: Insights from parallel analysis of Notch 1 and APP proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presenilin 1 is linked with γ-secretase activity in the detergent solubilized state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presenilin 1 and Presenilin 2 Target γ-Secretase Complexes to Distinct Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

L-685,458: A Technical Guide to a Potent Gamma-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-685,458, a potent, transition-state analog inhibitor of gamma-secretase. This document details its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its characterization. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and laboratory application.

Introduction to L-685,458

L-685,458 is a well-characterized dipeptide aspartyl protease transition-state mimic that potently inhibits gamma-secretase activity.[1][2] Its development has been pivotal in the study of gamma-secretase, an intramembrane protease complex with critical roles in both normal physiology and the pathogenesis of diseases such as Alzheimer's disease and certain cancers.[1][3][4] Gamma-secretase is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[5][6] Additionally, it cleaves the Notch receptor, releasing the Notch Intracellular Domain (NICD) to regulate gene expression involved in cell fate decisions.[7][8][9] L-685,458's ability to inhibit these processes has made it an invaluable tool for researchers investigating the function and therapeutic potential of targeting gamma-secretase.

Mechanism of Action

L-685,458 functions as a transition-state analog inhibitor of gamma-secretase.[1][10] Its chemical structure, containing a hydroxyethylene dipeptide isostere, mimics the tetrahedral intermediate formed during peptide bond hydrolysis by aspartyl proteases.[2] This allows L-685,458 to bind tightly to the active site of presenilin, the catalytic subunit of the gamma-secretase complex, thereby blocking its proteolytic activity.[4][11] By occupying the active site, L-685,458 prevents the processing of gamma-secretase substrates, including APP and Notch.[10][12] While it is a potent inhibitor, studies have shown that it can display non-competitive inhibition kinetics, suggesting a complex interaction with the enzyme.[13]

Quantitative Data Summary

The inhibitory activity of L-685,458 has been quantified across various assays and cell lines. The following tables summarize the key IC50 values for its effects on gamma-secretase, Aβ production, and Notch signaling.

Table 1: In Vitro Inhibition of Gamma-Secretase Activity

| Assay Type | IC50 | Reference |

| Amyloid β-protein precursor γ-secretase activity | 17 nM | [1][10] |

| γ-secretase-mediated cleavage of APP-C99 | 301.3 nM | [1][10] |

| γ-secretase-mediated cleavage of Notch-100 | 351.3 nM | [1][10] |

Table 2: Inhibition of Aβ Production in Cell-Based Assays

| Cell Line | Aβ Species | IC50 | Reference |

| Neuro2A hAβPP695 | Aβ40 | 402 nM | [1][10] |

| Neuro2A hAβPP695 | Aβ42 | 775 nM | [1][10] |

| CHO hAβPP695 | Aβ40 | 113 nM | [1][10] |

| CHO hAβPP695 | Aβ42 | 248 nM | [1][10] |

| SH-SY5Y spβA4CTF | Aβ40 | 48 nM | [1][10] |

| SH-SY5Y spβA4CTF | Aβ42 | 67 nM | [1][10] |

Table 3: Selectivity Profile

| Protease | IC50 | Reference |

| HIV-1 protease | >1000 nM | |

| Cathepsin D | >1000 nM | |

| Trypsin | >1000 nM | |

| Papain | >1000 nM | |

| Calpain I | >1000 nM |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying L-685,458, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-685,458.

In Vitro Gamma-Secretase Activity Assay (Fluorogenic Substrate)

This assay measures the direct inhibitory effect of L-685,458 on gamma-secretase activity in a cell-free system.

Materials:

-

HEK293T cells (or other suitable cell line with endogenous gamma-secretase)

-

CHAPSO detergent

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO)

-

Fluorogenic gamma-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)

-

L-685,458

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Membrane Preparation:

-

Harvest HEK293T cells and resuspend in a hypotonic buffer.

-

Homogenize the cells and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine protein concentration.

-

-

Solubilization of Gamma-Secretase:

-

Incubate the membrane preparation with a buffer containing CHAPSO detergent to solubilize the gamma-secretase complex.[1]

-

-

Assay Setup:

-

In a 96-well black microplate, add aliquots of the solubilized membrane preparation (containing gamma-secretase).

-

Add various concentrations of L-685,458 (dissolved in DMSO) or DMSO as a vehicle control.

-

Add the fluorogenic gamma-secretase substrate to each well.[1]

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) in the dark.

-

Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 440 nm emission).[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percent inhibition for each concentration of L-685,458 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Aβ Production Assay (ELISA)

This assay quantifies the inhibition of Aβ secretion from cells treated with L-685,458.

Materials:

-

HEK293 cells stably overexpressing human APP (e.g., APP695)

-

Cell culture medium and supplements

-

L-685,458

-

96-well cell culture plates

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader for ELISA

Protocol:

-

Cell Culture and Treatment:

-

Seed the HEK293-APP cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of L-685,458 or DMSO as a vehicle control.

-

Incubate the cells for 24-48 hours at 37°C.

-

-

Sample Collection:

-

After incubation, carefully collect the conditioned medium from each well for Aβ analysis.

-

-

Aβ Quantification (ELISA):

-

Perform the Aβ40 and Aβ42 ELISAs on the collected conditioned media according to the manufacturer's instructions.[14][15] This typically involves:

-

Adding standards and samples to antibody-coated plates.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Generate standard curves for Aβ40 and Aβ42.

-

Calculate the concentration of Aβ in each sample.

-

Determine the percent inhibition of Aβ secretion for each concentration of L-685,458 and calculate the IC50 values.

-

Western Blot Analysis of APP C-Terminal Fragments (CTFs)

This method is used to observe the accumulation of APP CTFs (C99 and C83) upon gamma-secretase inhibition.

Materials:

-

Cells treated with L-685,458 (from the cell-based assay)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the C-terminus of APP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

After collecting the conditioned medium, wash the cells with cold PBS.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities corresponding to APP-CTFs to assess their accumulation in L-685,458-treated samples compared to controls.

-

Notch Signaling Assay (Luciferase Reporter)

This assay measures the inhibitory effect of L-685,458 on Notch signaling.

Materials:

-

HEK293 cells

-

Expression vector for a constitutively active form of Notch (e.g., NotchΔE)

-

Luciferase reporter vector with a Notch-responsive promoter (e.g., containing CSL binding sites)

-

Transfection reagent

-

L-685,458

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NotchΔE expression vector and the Notch-responsive luciferase reporter vector.[2] A control vector expressing Renilla luciferase can be included for normalization.

-

-

Inhibitor Treatment:

-

After transfection, treat the cells with various concentrations of L-685,458 or DMSO.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percent inhibition of Notch signaling for each concentration of L-685,458 and determine the IC50 value.

-

Conclusion

L-685,458 remains a cornerstone tool for the study of gamma-secretase. Its well-defined mechanism of action and potent inhibitory activity against both Aβ production and Notch signaling provide a robust platform for investigating the physiological and pathological roles of this critical enzyme complex. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of neurodegenerative disease and oncology.

References

- 1. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. intimakmur.co.id [intimakmur.co.id]

- 13. novamedline.com [novamedline.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. origene.com [origene.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]

L-685,458: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-685,458, a potent γ-secretase inhibitor, and its application in Alzheimer's disease research. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in in vitro and in vivo studies.

Core Mechanism of Action

L-685,458 is a transition-state analog inhibitor of γ-secretase, an intramembrane aspartyl protease.[1][2] γ-secretase is a critical enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[3][4][5] By inhibiting γ-secretase, L-685,458 effectively reduces the production of both Aβ40 and Aβ42 peptides.[1][2]

The γ-secretase complex is composed of four main subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[3] Presenilin forms the catalytic core of the complex. L-685,458 is believed to bind to the active site of presenilin, thereby blocking its proteolytic activity.[6]

Beyond its effect on APP processing, L-685,458 also inhibits the cleavage of other γ-secretase substrates, most notably the Notch receptor.[7][8][9] The inhibition of Notch signaling can lead to significant side effects, a crucial consideration in the therapeutic development of γ-secretase inhibitors.[8][9]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of L-685,458 against γ-secretase and its effect on Aβ production in various experimental systems.

| Target | Assay Type | IC50 (nM) | Reference |

| γ-Secretase Activity | In vitro assay | 17 | [1] |

| APP-C99 Cleavage | Cell-based assay | 301.3 | [2] |

| Notch-100 Cleavage | Cell-based assay | 351.3 | [2] |

Table 1: Inhibitory Activity of L-685,458 on γ-Secretase and its Substrates.

| Cell Line | Aβ Species | IC50 (nM) | Reference |

| SH-SY5Y | Aβ40 | 48 | [2] |

| SH-SY5Y | Aβ42 | 67 | [2] |

| Neuro2a (hAβPP695) | Aβ40 | 402 | [2] |

| Neuro2a (hAβPP695) | Aβ42 | 775 | [2] |

| CHO (hAβPP695) | Aβ40 | 113 | [2] |

| CHO (hAβPP695) | Aβ42 | 248 | [2] |

Table 2: Inhibition of Aβ Production by L-685,458 in Different Cell Lines.

Signaling Pathways and Experimental Workflows

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: Notch Signaling Pathway and its Inhibition by L-685,458.

Caption: General Experimental Workflow for L-685,458 Evaluation.

Detailed Experimental Protocols

In Vitro γ-Secretase Activity Assay

This protocol is adapted from methodologies utilizing solubilized membrane fractions as a source of γ-secretase and a recombinant APP C-terminal fragment (C100-FLAG) as a substrate.[3][6][10]

1. Preparation of γ-Secretase Enriched Membranes:

-

Culture CHO or HEK293T cells to confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a minimal volume of assay buffer (see below) and determine the protein concentration.

2. Solubilization of γ-Secretase:

-

To the membrane suspension, add CHAPSO detergent to a final concentration of 1% (w/v).[3][11]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

The supernatant contains the solubilized γ-secretase.

3. γ-Secretase Activity Assay:

-

Prepare the reaction mixture in a 96-well plate. Each well should contain:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 0.1% phosphatidylcholine, 0.025% phosphatidylethanolamine, and 0.25% CHAPSO).[6]

-

Solubilized γ-secretase preparation (adjust volume for a final protein concentration of approximately 20-50 µ g/well ).

-

L-685,458 at various concentrations (or vehicle - DMSO - for control). Pre-incubate for 30 minutes at 37°C.

-

Recombinant C100-FLAG substrate (final concentration of 1 µM).[10]

-

-

Incubate the reaction mixture at 37°C for 4 hours.[6]

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer for Western blot analysis of AICD-FLAG or by placing on ice for Aβ ELISA.

4. Detection of Products:

-

Aβ Detection (ELISA): Use commercially available ELISA kits specific for Aβ40 and Aβ42. Follow the manufacturer's instructions to quantify the amount of Aβ produced in each reaction.

-

AICD Detection (Western Blot): Run the reaction samples on a Tris-Tricine polyacrylamide gel. Transfer the proteins to a PVDF membrane. Probe the membrane with an anti-FLAG antibody to detect the AICD-FLAG fragment.

Cell-Based Aβ Production Assay

This protocol describes the use of HEK293 cells transiently transfected with an APP expression vector to measure the effect of L-685,458 on Aβ secretion.[2][12][13]

1. Cell Culture and Transfection:

-

Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transiently transfect the cells with a plasmid encoding human APP (e.g., APP695 with the Swedish mutation) using a suitable transfection reagent according to the manufacturer's protocol.

2. Compound Treatment:

-

24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of L-685,458 or vehicle (DMSO).

-

Incubate the cells for an additional 24 hours at 37°C.

3. Sample Collection:

-

Collect the conditioned medium from each well.

-

Centrifuge the conditioned medium at 2,000 x g for 10 minutes to remove cell debris.

-

The supernatant can be stored at -80°C until analysis.

4. Aβ Quantification (ELISA):

-

Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using specific sandwich ELISA kits.

-

Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Add the conditioned media samples and standards to the wells and incubate.

-

After washing, add a biotinylated detection antibody that recognizes the N-terminus of Aβ.

-

Following another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Finally, add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of Aβ in the samples based on the standard curve.

In Vivo Study in an Alzheimer's Disease Mouse Model

This protocol provides a general framework for evaluating the efficacy of L-685,458 in the Tg2576 mouse model, which overexpresses human APP with the Swedish mutation.[14][15][16]

1. Animal Model and Housing:

-

Use female Tg2576 mice, as they have been reported to show robust Aβ pathology.[16]

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

Begin treatment at an age before significant plaque deposition (e.g., 6 months) to assess preventative effects, or at a later age (e.g., 12 months) to evaluate therapeutic effects on existing pathology.

2. Drug Formulation and Administration:

-

Prepare a formulation of L-685,458 suitable for the chosen route of administration (e.g., oral gavage). A common vehicle for oral administration of hydrophobic compounds is a solution of polyethylene glycol (e.g., 80% PEG-400 in water).

-

Administer L-685,458 or vehicle to the mice daily for a predetermined period (e.g., 1-3 months). The dosage will need to be optimized, but a starting point could be in the range of 10-100 mg/kg, based on studies with other γ-secretase inhibitors.[14]

3. Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice and perfuse with ice-cold saline.

-

Harvest the brains and divide them sagittally. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

For biochemical analysis, homogenize the frozen brain hemisphere in a guanidine hydrochloride buffer (e.g., 5 M guanidine HCl in 50 mM Tris-HCl, pH 8.0) to ensure complete solubilization of Aβ aggregates.[14]

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g for 20 minutes) and collect the supernatant.

4. Aβ Quantification:

-

Determine the protein concentration of the brain homogenates.

-

Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits, as described in the cell-based assay protocol. The guanidine in the samples will need to be diluted to a non-interfering concentration (typically ≤ 0.1 M) before adding to the ELISA plate.[17]

5. Data Analysis:

-

Compare the brain Aβ levels between the L-685,458-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

References

- 1. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-secretase inhibitor does not induce cytotoxicity in adult T-cell leukemia cell lines despite NOTCH1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate-targeting γ-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treating transgenic Alzheimer mice with a β-secretase inhibitor, what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reduction of β-amyloid and γ-secretase by calorie restriction in female Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

L-685,458: A Technical Guide to a Potent γ-Secretase Inhibitor for Amyloid Precursor Protein Processing Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L-685,458, a potent, cell-permeable, transition-state analog inhibitor of γ-secretase. The document details its mechanism of action in the context of amyloid precursor protein (APP) processing, presents quantitative data on its inhibitory activity, and offers a comprehensive experimental protocol for its use in cell-based assays. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, making this a vital resource for researchers in Alzheimer's disease and related neurodegenerative fields.

Introduction: Amyloid Precursor Protein Processing and γ-Secretase

The processing of the amyloid precursor protein (APP) is a central event in the pathogenesis of Alzheimer's disease (AD). APP is a type I transmembrane protein that undergoes sequential proteolytic cleavage by enzymes known as secretases.[1] The amyloidogenic pathway, which leads to the generation of the neurotoxic amyloid-β (Aβ) peptide, is initiated by β-secretase (BACE1), followed by intramembrane cleavage by the γ-secretase complex.[1]

The γ-secretase complex is a multi-subunit aspartyl protease composed of four core components: Presenilin (PS1 or PS2), which forms the catalytic core, Nicastrin, Anterior pharynx defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[2] This complex is responsible for the final cleavage of the APP C-terminal fragment (APP-CTFβ or C99), generating Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[3] Due to its critical role in Aβ production, γ-secretase is a primary therapeutic target for AD.[4]

L-685,458: Mechanism of Action

L-685,458 is a potent and specific inhibitor of γ-secretase. Structurally, it is a peptidomimetic that contains a hydroxyethylene dipeptide isostere, designed to mimic the transition state of an aspartyl protease substrate. This design allows L-685,458 to bind directly and with high affinity to the active site of γ-secretase.

Convincing evidence has demonstrated that L-685,458 directly targets the presenilin subunit, providing definitive proof that presenilin is the catalytic component of the γ-secretase complex.[5] By occupying the active site, L-685,458 prevents the binding and subsequent cleavage of γ-secretase substrates, including the APP-CTFβ. This inhibition effectively blocks the production and secretion of both Aβ40 and Aβ42 peptides.[6][7]

Quantitative Data: Inhibitory Potency of L-685,458

L-685,458 demonstrates potent inhibition of γ-secretase activity across various experimental systems. Its IC50 (half-maximal inhibitory concentration) values highlight its efficacy in reducing the production of both Aβ40 and Aβ42.

| Assay System | Target | IC50 Value (nM) | Reference |

| Cell-Free Assay | γ-Secretase Activity | 17 | [6][7] |

| SH-SY5Y Neuroblastoma Cells | Aβ40 Production | 48 | [2][6] |

| SH-SY5Y Neuroblastoma Cells | Aβ42 Production | 67 | [2][6] |

| CHO Cells (hAPP695) | Aβ40 Production | 113 | [2] |

| CHO Cells (hAPP695) | Aβ42 Production | 248 | [2] |

| Neuro2A (N2a) Cells (hAPP) | Aβ40 Production | 402 | [2][7] |

| Neuro2A (N2a) Cells (hAPP) | Aβ42 Production | 775 | [2][7] |

| In Vitro (Solubilized HeLa) | Aβ40 Production | ~0.3 | |

| In Vitro (Solubilized HeLa) | Aβ42 Production | ~0.3 |

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to determine the efficacy of L-685,458 in inhibiting Aβ production. The protocol is based on methodologies commonly employed using human embryonic kidney (HEK293) cells stably expressing human APP.

Cell-Based γ-Secretase Inhibition Assay

Objective: To quantify the dose-dependent inhibition of Aβ40 and Aβ42 secretion by L-685,458 in a cellular context.

Materials:

-

HEK293 cells stably expressing human APP with a familial AD mutation (e.g., Swedish "sw" mutation).

-

Dulbecco's Modified Eagle's Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Opti-MEM I Reduced Serum Medium.

-

L-685,458 (powder).

-

Dimethyl sulfoxide (DMSO, cell culture grade).

-

Phosphate-Buffered Saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer).

-

Protease inhibitor cocktail.

-

BCA Protein Assay Kit.

-

Aβ40 and Aβ42 ELISA kits.

-

Multi-well cell culture plates (e.g., 24-well).

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293-APPsw cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells into 24-well plates at a density that will result in ~80-90% confluency on the day of treatment. Allow cells to adhere overnight.

-

-

Preparation of L-685,458 Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of L-685,458 by dissolving the powder in DMSO.

-

Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C.

-

-

Compound Treatment:

-

On the day of the experiment, prepare serial dilutions of L-685,458 in serum-free media (Opti-MEM) to achieve the final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Aspirate the culture medium from the plated cells and wash once with sterile PBS.

-

Add the media containing the different concentrations of L-685,458 or vehicle control to the respective wells.

-

Incubate the cells for a defined period (e.g., 16-24 hours) at 37°C.

-

-

Sample Collection:

-

After incubation, carefully collect the conditioned media from each well into labeled microcentrifuge tubes. This media contains the secreted Aβ peptides.

-

Centrifuge the media at low speed (e.g., 1,000 x g for 5 minutes) to pellet any detached cells or debris.

-

Transfer the supernatant to fresh tubes and store at -80°C until ELISA analysis.

-

-

Cell Lysis and Protein Quantification (Optional - for toxicity assessment):

-

Wash the remaining cells in the plate with cold PBS.

-

Add cell lysis buffer supplemented with a protease inhibitor cocktail to each well.

-

Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.

-

Determine the total protein concentration of each lysate using a BCA assay. This can be used to normalize Aβ levels and assess cell viability.

-

-

Quantification of Aβ by ELISA:

-

Quantify the levels of Aβ40 and Aβ42 in the collected conditioned media using specific sandwich ELISA kits, following the manufacturer’s instructions.

-

Briefly, this involves adding media samples and standards to antibody-coated plates, incubating, washing, adding a detection antibody, and then a substrate to generate a colorimetric signal.

-

Read the absorbance on a plate reader and calculate the Aβ concentrations based on the standard curve.

-

-

Data Analysis:

-

Calculate the percentage of Aβ inhibition for each concentration of L-685,458 relative to the vehicle-treated control.

-

Plot the percentage inhibition against the log of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value for both Aβ40 and Aβ42.

-

The APP Processing Pathways

To understand the action of L-685,458, it is essential to visualize the two main APP processing pathways. The non-amyloidogenic pathway, initiated by α-secretase, cleaves within the Aβ domain, precluding its formation. The amyloidogenic pathway, initiated by β-secretase (BACE1), produces the C99 fragment that is the direct substrate for γ-secretase. L-685,458 specifically blocks the final step of the amyloidogenic pathway.

Conclusion

L-685,458 remains a cornerstone tool for research into Alzheimer's disease pathology. Its well-characterized mechanism as a transition-state analog inhibitor of the γ-secretase active site provides a specific and potent method for modulating Aβ production in both in vitro and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for scientists seeking to utilize L-685,458 to investigate the intricacies of APP processing and to screen for novel therapeutic agents targeting γ-secretase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Amyloid β-protein (Aβ) assembly: Aβ40 and Aβ42 oligomerize through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of L-685,458: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-685,458 has emerged as a critical tool in the study of intramembrane proteolysis, particularly in the context of Alzheimer's disease and cancer research. This technical guide provides an in-depth overview of the biological activity of L-685,458, its mechanism of action, and detailed experimental protocols for its characterization.

Core Mechanism of Action: A Potent γ-Secretase Inhibitor

L-685,458 is a potent, cell-permeable, transition-state analog inhibitor of γ-secretase, a multi-subunit protease complex responsible for the cleavage of several type I transmembrane proteins.[1][2][3] Its inhibitory activity is central to its biological effects, primarily the modulation of Amyloid Precursor Protein (APP) and Notch signaling pathways. The compound contains a hydroxyethylene dipeptide isostere, suggesting it mimics the transition state of an aspartyl protease substrate.[3][4][5] This structural feature contributes to its high potency and selectivity. Studies have shown that L-685,458 exhibits a non-competitive mode of inhibition of γ-secretase.[6]

The primary therapeutic interest in L-685,458 stems from its ability to inhibit the production of amyloid-β (Aβ) peptides, the main component of amyloid plaques in Alzheimer's disease.[3][5] γ-secretase is the enzyme that cleaves the C-terminal fragment of APP (APP-CTF or C99) to generate Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[1][2] L-685,458 effectively blocks this cleavage, thereby reducing the levels of both Aβ40 and Aβ42.[1][2]

Beyond its effects on APP, L-685,458 also potently inhibits the processing of Notch, another critical substrate of γ-secretase.[1] The cleavage of Notch by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression involved in cell fate decisions, proliferation, and differentiation.[7] Inhibition of Notch signaling by L-685,458 has implications for its potential use in cancer therapy, as aberrant Notch signaling is implicated in various malignancies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of L-685,458 across various targets and cell systems.

| Target | Parameter | Value | Reference |

| γ-Secretase | IC50 | 17 nM | [1][2][8] |

| Signal Peptide Peptidase (SPP) | KD | 5.1 nM | [2] |

| Signal Peptide Peptidase (SPP) | IC50 | 10 µM (in HEK293 cells) | [2] |

| Cell Line | Inhibition Target | IC50 Value | Reference |

| Human Neuroblastoma (SH-SY5Y) spβA4CTF | Aβ(40) reduction | 48 nM | [1] |

| Human Neuroblastoma (SH-SY5Y) spβA4CTF | Aβ(42) reduction | 67 nM | [1] |

| Neuro2A hAβPP695 | Aβ(40) reduction | 402 nM | [1] |

| Neuro2A hAβPP695 | Aβ(42) reduction | 775 nM | [1] |

| CHO hAβPP695 | Aβ(40) reduction | 113 nM | [1] |

| CHO hAβPP695 | Aβ(42) reduction | 248 nM | [1] |

| 786-O (Renal Cancer) | Hes-1 downregulation | 5-40 µM (24 hours) | [1] |

| Huh7 (Hepatoma) | Cytotoxicity | 12.91 µM | [1] |

| HepG2 (Hepatoma) | Cytotoxicity | 12.69 µM | [1] |

| HLE (Hepatoma) | Cytotoxicity | 21.76 µM | [1] |

| SKHep1 (Hepatoma) | Cytotoxicity | 12.18 µM | [1] |

| Protease | Selectivity (IC50) | Reference |

| HIV-1 Protease | >1,000 nM | [8] |

| Cathepsin D | >1,000 nM | [8] |

| Trypsin | >1,000 nM | [8] |

| Papain | >1,000 nM | [8] |

| Calpain I | >1,000 nM | [8] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by L-685,458.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of L-685,458. The following are representative protocols for key experiments.

In Vitro γ-Secretase Activity Assay

This protocol outlines a method to determine the inhibitory activity of L-685,458 on γ-secretase in a cell-free system.

Materials:

-

Cells expressing γ-secretase (e.g., HEK293 cells)

-

Lysis buffer (e.g., 1% CHAPSO in buffer)

-

Fluorogenic γ-secretase substrate

-

L-685,458

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Cell Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer to solubilize membrane proteins, including the γ-secretase complex. Centrifuge the lysate to remove cellular debris.

-

Compound Preparation: Prepare a serial dilution of L-685,458 in DMSO.

-

Assay Reaction: In a 96-well plate, add the cell lysate. Then, add the diluted L-685,458 or DMSO vehicle control to the respective wells.

-

Substrate Addition: Add the fluorogenic γ-secretase substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Aβ Production Assay

This protocol describes a method to measure the effect of L-685,458 on the production of Aβ40 and Aβ42 in cultured cells.

Materials:

-

Cells overexpressing human APP (e.g., CHO-APP or SH-SY5Y-APP)

-

Cell culture medium and supplements

-

L-685,458

-

DMSO

-

Aβ40 and Aβ42 ELISA kits

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of L-685,458 or DMSO.

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for Aβ production and secretion into the medium.

-

Sample Collection: Collect the conditioned medium for Aβ analysis. Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

-

Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize the Aβ concentrations to the total protein concentration. Plot the percentage of Aβ inhibition against the logarithm of the L-685,458 concentration to calculate the IC50 values for Aβ40 and Aβ42 reduction.

Notch Signaling Assay (Luciferase Reporter Assay)

This protocol details a method to assess the inhibitory effect of L-685,458 on Notch signaling.

Materials:

-

Cells co-transfected with a Notch receptor (e.g., Notch1) and a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).

-

Cell culture medium and supplements

-

L-685,458

-

DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Plate cells and transfect them with the Notch receptor and luciferase reporter plasmids.

-

Compound Treatment: After transfection, treat the cells with different concentrations of L-685,458 or DMSO.

-

Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for Notch activation and luciferase expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of inhibition of luciferase activity against the logarithm of the L-685,458 concentration to determine the IC50 value for Notch signaling inhibition.

In Vivo Studies

In vivo studies have demonstrated the biological activity of L-685,458. For instance, percutaneous administration of L-685,458 (5 mg/kg) for two weeks showed anti-tumor effects in a mouse hepatoma model.[1] This effect was associated with the inhibition of EpCAM production and diminished HES1 staining in the nucleus, consistent with the inhibition of Notch signaling.[1] Furthermore, radiolabeled [3H]-L-685,458 has been used as a tracer to map the distribution of active γ-secretase complexes in the rat brain, demonstrating its utility for in vivo studies of the enzyme.[9]

Conclusion

L-685,458 is a well-characterized and potent inhibitor of γ-secretase with significant effects on both APP and Notch processing. Its high potency and selectivity have made it an invaluable research tool for dissecting the roles of γ-secretase in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important compound, facilitating further investigations into its therapeutic potential and biological functions.

References

- 1. innoprot.com [innoprot.com]

- 2. innoprot.com [innoprot.com]

- 3. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

L-685,458: A Technical Guide to a Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-685,458 is a potent, selective, and cell-permeable inhibitor of γ-secretase, a multi-subunit intramembrane aspartyl protease.[1] Discovered in the early 2000s, it has become a critical tool for researchers studying the physiological and pathological roles of γ-secretase. This enzyme is a key player in the generation of amyloid-β (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease, and in the Notch signaling pathway, which is crucial for cell-fate decisions. L-685,458 acts as a transition-state analog mimic, targeting the active site of the presenilin subunit of the γ-secretase complex.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to L-685,458.

Core Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency and activity of L-685,458 across various experimental systems.

Table 1: In Vitro Inhibitory Activity of L-685,458

| Target | Assay System | IC₅₀ (nM) | Reference |

| γ-Secretase | Enzyme Assay | 17 | [3] |

| APP-C99 Cleavage | --- | 301.3 | [3] |

| Notch-100 Cleavage | --- | 351.3 | [3] |

Table 2: Cell-Based Inhibitory Activity of L-685,458 on Aβ Production

| Cell Line | Aβ Species | IC₅₀ (nM) | Reference |

| Human Neuroblastoma (SH-SY5Y) | Aβ40 | 48 | |

| Human Neuroblastoma (SH-SY5Y) | Aβ42 | 67 | |

| CHO cells expressing human AβPP695 | Aβ40 | 113 | [3] |

| CHO cells expressing human AβPP695 | Aβ42 | 248 | [3] |

| Neuro2A cells expressing human AβPP695 | Aβ40 | 402 | [3] |

| Neuro2A cells expressing human AβPP695 | Aβ42 | 775 | [3] |

Table 3: Binding Affinity and Other Inhibitory Activities

| Target | Parameter | Value | Cell Line/System | Reference |

| Signal Peptide Peptidase (SPP) | KD | 5.1 nM | --- | |

| Signal Peptide Peptidase (SPP) | IC₅₀ | 10 µM | HEK293 cells |

Mechanism of Action

L-685,458 functions as a transition-state analog inhibitor of γ-secretase.[2] Its chemical structure mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond by the aspartyl protease active site of presenilin. This allows L-685,458 to bind tightly to the active site, effectively blocking the access of substrates like Amyloid Precursor Protein (APP) and Notch. The inhibition by L-685,458 has been characterized as non-competitive, suggesting a complex interaction with the enzyme.

Signaling Pathways

The primary signaling pathways affected by L-685,458 are the amyloidogenic pathway of APP processing and the Notch signaling pathway.

Amyloid Precursor Protein (APP) Processing

In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a membrane-bound C-terminal fragment (CTFβ or C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42, and the APP intracellular domain (AICD). L-685,458 inhibits this final cleavage step, leading to a reduction in the production of all Aβ species.

Notch Signaling Pathway

The Notch signaling pathway is essential for intercellular communication and regulates processes like proliferation, differentiation, and apoptosis. The Notch receptor is a single-pass transmembrane protein that, upon ligand binding, undergoes proteolytic cleavage by ADAM-family metalloproteases (S2 cleavage), followed by an intramembrane cleavage by γ-secretase (S3 cleavage). This S3 cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as Hes1. By inhibiting γ-secretase, L-685,458 prevents the release of NICD, thereby blocking Notch signaling.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of γ-secretase inhibition. Below are generalized methodologies for key assays used in the characterization of L-685,458.

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of isolated γ-secretase using a synthetic substrate that becomes fluorescent upon cleavage.

Methodology:

-

Membrane Preparation: Prepare cell membranes rich in γ-secretase from a suitable cell line (e.g., HEK293 cells overexpressing γ-secretase components).

-

Reaction Setup: In a microplate, combine the membrane preparation with a fluorogenic γ-secretase substrate.

-

Inhibitor Addition: Add varying concentrations of L-685,458 (or vehicle control) to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition at each L-685,458 concentration relative to the vehicle control and determine the IC₅₀ value.

Cell-Based Aβ Production Assay

This assay quantifies the amount of Aβ peptides secreted from cells into the culture medium following treatment with an inhibitor.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y, HEK293, or CHO cells) that expresses human APP.

-

Inhibitor Treatment: Treat the cells with various concentrations of L-685,458 or a vehicle control for a specified duration (e.g., 24 hours).

-

Conditioned Medium Collection: Collect the conditioned cell culture medium.

-

Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Normalize the Aβ levels to a measure of cell viability (e.g., total protein concentration). Calculate the percentage of inhibition for each Aβ species at each L-685,458 concentration and determine the IC₅₀ values.

In Vivo Studies

While L-685,458 has been extensively used as a research tool in vitro, there is limited publicly available information on its in vivo efficacy in animal models of Alzheimer's disease. However, studies with other γ-secretase inhibitors in transgenic mouse models, such as the Tg2576 mouse which overexpresses a mutant form of human APP, have demonstrated the potential of this class of compounds to reduce brain Aβ levels. For instance, acute treatment with the γ-secretase inhibitor DAPT has been shown to improve contextual fear conditioning in Tg2576 mice. A study in a mouse hepatoma model showed that percutaneous administration of L-685,458 at 5 mg/kg for 2 weeks exhibited anti-tumor effects.[3]

Structure-Activity Relationship (SAR)

The chemical structure of L-685,458 contains a hydroxyethylene dipeptide isostere, which is key to its function as a transition-state analog mimic of an aspartyl protease.[2] Early research highlighted that the specific stereochemistry of this isostere is crucial for its potent inhibition of γ-secretase and its selectivity over other proteases, such as the HIV-1 aspartyl protease.[2] More detailed structure-activity relationship studies on L-685,458 and its analogs would be beneficial for the design of next-generation γ-secretase inhibitors with improved pharmacological properties.

Conclusion

L-685,458 remains a cornerstone research tool for investigating the complex biology of γ-secretase. Its potent and selective inhibitory activity has been instrumental in elucidating the roles of this enzyme in both health and disease, particularly in the context of Alzheimer's disease and Notch-related processes. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of L-685,458 and its analogs is warranted to fully understand its therapeutic potential.

References

- 1. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

L-685,458: A Technical Guide to its Role in Aβ40 and Aβ42 Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-685,458, a potent γ-secretase inhibitor, and its role in the reduction of amyloid-beta (Aβ) peptides Aβ40 and Aβ42, key players in the pathogenesis of Alzheimer's disease. This document details the mechanism of action of L-685,458, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

L-685,458 is a transition state analog inhibitor of γ-secretase, an intramembrane protease with a crucial role in the final step of Aβ peptide generation.[1] γ-secretase cleaves the C-terminal fragment of the amyloid precursor protein (APP), known as APP-CTFβ or C99, at various sites to produce Aβ peptides of different lengths, most notably Aβ40 and the more amyloidogenic Aβ42.[2] By inhibiting γ-secretase, L-685,458 effectively blocks the production of both Aβ40 and Aβ42.[1]

The inhibition of γ-secretase by L-685,458 is not without consequence for other signaling pathways. Notably, γ-secretase is also responsible for the cleavage of Notch, a transmembrane receptor critical for cell-fate decisions.[3] Inhibition of Notch signaling by γ-secretase inhibitors can lead to potential side effects, a significant consideration in the development of Alzheimer's disease therapeutics.[3]

Quantitative Data: Efficacy of L-685,458

The inhibitory potency of L-685,458 on Aβ40 and Aβ42 production has been quantified in various cellular models. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's efficacy in reducing these key amyloid peptides.

| Cell Line | Target Peptide | IC50 (nM) |

| SH-SY5Y (Human Neuroblastoma) | Aβ40 | 48 |

| Aβ42 | 67 | |

| CHO (Chinese Hamster Ovary) | Aβ40 | 113 |

| Aβ42 | 248 | |

| Neuro2A (Mouse Neuroblastoma) | Aβ40 | 402 |

| Aβ42 | 775 |

Table 1: IC50 Values of L-685,458 for Aβ40 and Aβ42 Reduction in Various Cell Lines.

Signaling Pathways

The generation of Aβ peptides is a multi-step process involving the sequential cleavage of APP by β-secretase and γ-secretase. L-685,458 directly targets the final step in this pathway. Concurrently, γ-secretase plays a pivotal role in Notch signaling, where its cleavage of the Notch receptor releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.

References

- 1. Making the final cut: pathogenic amyloid-β peptide generation by γ-secretase [cell-stress.com]

- 2. Alzheimer’s disease linked Aβ42 exerts product feedback inhibition on γ-secretase impairing downstream cell signaling [elifesciences.org]

- 3. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of L-685,458: A Technical Guide to a Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease.[1][2][3] As a transition-state analog mimic, it has been instrumental in elucidating the physiological and pathological roles of γ-secretase.[3] This enzyme is a critical component in the processing of the Amyloid Precursor Protein (APP) and the Notch receptor, making it a key target in the research and development of therapeutics for Alzheimer's disease and certain cancers.[1][4] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental applications of L-685,458.

Chemical Structure and Properties

L-685,458 is a synthetic peptidomimetic compound. Its structure incorporates a hydroxyethylene dipeptide isostere, which mimics the transition state of aspartyl protease substrates.[3]

| Property | Value | Reference |

| IUPAC Name | N-[(2R,4R,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide | [5] |

| Molecular Formula | C₃₉H₅₂N₄O₆ | [2] |

| Molecular Weight | 672.85 g/mol | [2] |

| CAS Number | 292632-98-5 | [1][2] |

| SMILES | CC(C)C--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C">C@HC(=O)N--INVALID-LINK--C(=O)N | [5] |

| Solubility | Soluble in DMSO (up to 30 mg/mL) and DMF (up to 25 mg/mL). | [5] |

| Purity | ≥97% (HPLC) | [2] |

Biological Activity and Quantitative Data

L-685,458 is a highly potent inhibitor of γ-secretase activity. Its inhibitory action prevents the cleavage of Type I transmembrane proteins, most notably APP and Notch-1.

In Vitro Efficacy

| Target | Assay | IC₅₀ | Reference |

| γ-Secretase | Amyloid β-protein precursor γ-secretase activity | 17 nM | [1][2] |

| APP-C99 Cleavage | Inhibition of γ-secretase-mediated cleavage | 301.3 nM | [1] |

| Notch-100 Cleavage | Inhibition of γ-secretase-mediated cleavage | 351.3 nM | [1] |

| Aβ40 Production | Neuro2A cells expressing human AβPP695 | 402 nM | [1][6] |

| Aβ40 Production | CHO cells expressing human AβPP695 | 113 nM | [6] |

| Aβ40 Production | SHSY5Y cells expressing spβA4CTF | 48 nM | [6] |

| Aβ42 Production | Neuro2A cells expressing human AβPP695 | 775 nM | [1] |

| Aβ42 Production | CHO cells expressing human AβPP695 | 248 nM | [1] |

| Aβ42 Production | SHSY5Y cells expressing spβA4CTF | 67 nM | [1] |

| Signal Peptide Peptidase (SPP) | SPP expressed in HEK293 cells | 10 µM | [2] |

Selectivity

L-685,458 demonstrates high selectivity for γ-secretase over other classes of proteases.

| Protease Class | Selectivity | Reference |

| Aspartyl, Serine, and Cysteine Proteases | >50-fold selectivity | [2] |

| HIV-1 Protease, Cathepsin D, Trypsin, Papain, Calpain I | IC₅₀ > 1,000 nM | [5] |

Mechanism of Action: Inhibition of γ-Secretase

L-685,458 acts as a transition-state analog inhibitor of the presenilin component of the γ-secretase complex. By mimicking the tetrahedral intermediate of the aspartyl protease-catalyzed reaction, it binds tightly to the active site, thereby preventing the processing of substrates like APP and Notch.

References

- 1. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9632088B2 - Methods and compositions for gamma-secretase assay - Google Patents [patents.google.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methodological & Application

Application Notes and Protocols for L-685,458 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane aspartyl protease.[1] It functions as a transition-state analog, effectively blocking the enzymatic activity of the γ-secretase complex.[1] This inhibition has significant implications for two major signaling pathways: the processing of Amyloid Precursor Protein (APP), which is central to the pathogenesis of Alzheimer's disease, and the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[2][3] These application notes provide detailed protocols for utilizing L-685,458 in cell culture to study its effects on these pathways and on overall cell viability.

Mechanism of Action

L-685,458 targets the presenilin component, the catalytic subunit of the γ-secretase complex. By inhibiting γ-secretase, L-685,458 prevents the cleavage of its substrates, including APP and Notch receptors. In the amyloidogenic pathway, inhibition of γ-secretase blocks the final cleavage of the C-terminal fragments of APP (C99), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms.[1][4] In the Notch signaling pathway, L-685,458 prevents the S3 cleavage of the Notch receptor, which is required for the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus to activate target gene transcription; its inhibition leads to a downregulation of Notch signaling.[5]

Data Presentation

The inhibitory activity of L-685,458 varies across different cell lines and experimental conditions. The following tables summarize the key quantitative data for L-685,458's efficacy.

Table 1: Inhibitory Concentration (IC50) of L-685,458 on Aβ Peptide Production

| Cell Line | Transfected Construct | Aβ Species | IC50 (nM) |

| Neuro2A | Human AβPP695 | Aβ40 | 402[1] |

| Neuro2A | Human AβPP695 | Aβ42 | 775[4] |

| CHO | Human AβPP695 | Aβ40 | 113[1] |

| CHO | Human AβPP695 | Aβ42 | 248[1] |

| SH-SY5Y | spβA4CTF | Aβ40 | 48[1] |

| SH-SY5Y | spβA4CTF | Aβ42 | 67[1] |

Table 2: Inhibitory Concentration (IC50) of L-685,458 on γ-Secretase-Mediated Cleavage

| Substrate | IC50 (nM) |

| Amyloid β-protein precursor γ-secretase activity | 17[1] |

| APP-C99 | 301.3[1] |

| Notch-100 | 351.3[1] |

Table 3: Cytotoxic Effects of L-685,458 in Hepatoma Cell Lines

| Cell Line | IC50 (µM) |

| Huh7 | 12.91[1] |

| HepG2 | 12.69[1] |

| HLE | 21.76[1] |

| SKHep1 | 12.18[1] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Preparation of L-685,458 Stock Solution

-

Solubilization: L-685,458 is soluble in DMSO. Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

-

Storage: Store the stock solution at -20°C for long-term stability.

-

Working Dilutions: On the day of the experiment, prepare fresh dilutions of L-685,458 from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Measurement of Aβ40/42 Production in SH-SY5Y Cells

This protocol is designed to quantify the effect of L-685,458 on the production of Aβ40 and Aβ42 in the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin[6]

-

L-685,458

-

Human Aβ40 and Aβ42 ELISA kits

-

96-well cell culture plates

-

Sterile PBS

Procedure:

-

Cell Seeding:

-

Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of medium.[7]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

L-685,458 Treatment:

-

Prepare serial dilutions of L-685,458 in serum-free medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO only).

-

After 24 hours of cell attachment, carefully aspirate the medium from the wells.

-

Add 100 µL of the L-685,458 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

After the treatment period, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.

-

Carefully transfer the cleared supernatant to fresh tubes for Aβ quantification. Samples can be stored at -80°C if not analyzed immediately.

-

-

Aβ40/42 ELISA:

-

Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Protocol 2: Notch Signaling Reporter Assay in HEK293 Cells

This protocol utilizes a luciferase reporter system to measure the effect of L-685,458 on Notch signaling activity in HEK293 cells.

Materials:

-

HEK293 cells stably expressing a Notch-responsive luciferase reporter (e.g., CSL-luciferase)[8]

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

L-685,458

-

Luciferase assay reagent

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the stable HEK293 reporter cell line to 70-80% confluency.

-

Seed the cells in a white, clear-bottom 96-well plate at a density of 3.5 x 10^4 cells/well in 90 µL of medium.[8]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

L-685,458 Treatment:

-

Prepare serial dilutions of L-685,458 in the appropriate culture medium. A suggested concentration range is 10 nM to 50 µM. Include a vehicle control.

-

Add 10 µL of the diluted L-685,458 or vehicle control to each well.[8]

-

Incubate the plate for an additional 24 hours.

-

-

Luciferase Assay:

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of a one-step luciferase assay reagent to each well.[8]